Thieno[3,2-b]pyridine
Overview
Description
Thieno[3,2-b]pyridine derivatives are a class of heterocyclic compounds that have garnered interest due to their potential applications in drug discovery and material science. These compounds are characterized by a fused ring system that combines a thiophene ring with a pyridine ring, resulting in a structure that can be chemically modified to produce a variety of derivatives with diverse properties and applications .
Synthesis Analysis
The synthesis of thieno[3,2-b]pyridine derivatives has been achieved through various methods. One approach involves the regioselective bromination of thieno[2,3-b]pyridine, which selectively targets the 4-position, followed by cross-coupling reactions to yield various derivatives . Another method includes the regioselective lithiation of 3-methylthiopyridine, which is a key step in a multi-stage synthesis process that constructs the thiophenic ring . Additionally, the synthesis of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives has been reported, utilizing Suzuki-Miyaura cross-coupling reactions and regioselective aza-[3+3] cycloaddition .
Molecular Structure Analysis
The molecular structure of thieno[3,2-b]pyridine derivatives is crucial for their photophysical and biological properties. The photophysical properties of these compounds can be tuned by modifying the functional groups on the thieno[3,2-b]pyridine-5(4H)-one scaffold . The spectral properties of synthesized thieno[3,4-b] and thieno[3,4-c]pyridines indicate that these compounds possess aromatic character .
Chemical Reactions Analysis
Thieno[3,2-b]pyridine derivatives undergo various chemical reactions that allow for further functionalization. For instance, thieno[3,2-b]pyridine N-oxide can undergo nitration, chlorination, and bromination to yield substituted derivatives, which can be transformed into a variety of other derivatives, including amino and cyano derivatives . Additionally, 4-aminothieno[2,3-b]pyridine can react with aromatic aldehydes to form Schiff's bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-b]pyridine derivatives are influenced by their molecular structure. The synthetic routes and functional group modifications can lead to compounds with desirable properties, such as fluorescence or biological activity. For example, certain derivatives have shown potential as antiparasitic agents against Giardia lamblia, and their structure-activity relationship has been studied to identify lead compounds for new microbicidal medicines . The photophysical properties, such as fluorescence, are also significant for applications in material science and can be adjusted by the choice of substituents .
Scientific Research Applications
Synthesis and Building Block Potential : A study by Lucas et al. (2015) highlighted the successful regioselective bromination of thieno[2,3-b]pyridine, leading to the creation of 4-bromothieno[2,3-b]pyridine. This compound serves as a valuable building block in drug discovery research due to its selectivity and high yields in cross-coupling reactions (Lucas et al., 2015).
Anti-Proliferative Properties : Research by Haverkate et al. (2021) explored the anti-proliferative activities of thieno[2,3-b]pyridines against various human cancer cell lines. The study focused on enhancing the aqueous solubility of these compounds while retaining their potent anti-proliferative actions, leading to the discovery of a new lead structure with improved solubility and significant inhibitory effects on cancer cell growth (Haverkate et al., 2021).
Solubility Improvement for Clinical Applications : Zafar et al. (2018) investigated strategies to enhance the aqueous solubility of thieno[2,3-b]pyridine derivatives for their clinical application as antiproliferatives. They experimented with substituting the sulfur atom with nitrogen and using polymer matrices for water solubilization, achieving increased water solubility and potency against cancer cells (Zafar et al., 2018).
Photophysical Properties for Antitumor Applications : Carvalho et al. (2013) studied the photophysical properties of thieno[3,2-b]pyridine derivatives in different solvents and their incorporation in lipid membranes. These compounds, previously evaluated as potential antitumor compounds, exhibited significant fluorescence and solvatochromic behavior, indicating their potential in drug delivery applications using liposomes as carriers (Carvalho et al., 2013).
Chemical and Pharmacological Interests : A comprehensive review by Jian (2008) discussed the significance of thieno[2,3-b]pyridine derivatives in both chemical and pharmacological fields. The paper elaborates on various synthetic routes and applications, highlighting their roles in medicines, dyes, and as herbicides, fungicides, and pesticides (Jian, 2008).
Improved Anti-Proliferative Activity through Structural Modification : Another study by Haverkate et al. (2022) focused on synthesizing novel thieno[2,3-b]pyridines with bulky, easily cleavable ester and carbonate groups. These modifications aimed to disrupt crystal packing and resulted in compounds with increased activity against cancer cells (Haverkate et al., 2022).
Safety And Hazards
properties
IUPAC Name |
thieno[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-2-7-6(8-4-1)3-5-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDCNCCRPKTRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480597 | |
Record name | thieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-b]pyridine | |
CAS RN |
272-67-3 | |
Record name | Thieno[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=272-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | thieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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